molecular formula C13H16Cl2N2O2 B2409366 2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]acetamide CAS No. 2411265-34-2

2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]acetamide

Cat. No.: B2409366
CAS No.: 2411265-34-2
M. Wt: 303.18
InChI Key: SVBFGVRXGJWPTE-UHFFFAOYSA-N
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Description

2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a morpholine ring substituted with a chlorophenyl group and an acetamide moiety, making it a versatile molecule for chemical modifications and biological evaluations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]acetamide typically involves the reaction of 4-(4-chlorophenyl)morpholine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the carbonyl carbon of chloroacetyl chloride, leading to the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be employed to modify the acetamide moiety or the aromatic ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions to avoid over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyano, or alkoxy derivatives.

    Oxidation: Products may include hydroxylated or carboxylated derivatives.

    Reduction: Products may include reduced amide or aromatic derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]acetamide involves its interaction with specific molecular targets, leading to various biological effects. For instance, its antiparasitic activity against Leishmania mexicana is attributed to its ability to induce apoptosis in the parasites . The compound may interact with cellular proteins and enzymes, disrupting essential biological pathways and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-nitrophenyl)acetamide
  • 2-Chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide

Uniqueness

2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]acetamide is unique due to its specific structural features, such as the morpholine ring and the chlorophenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for further research and development.

Properties

IUPAC Name

2-chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O2/c14-7-13(18)16-8-12-9-17(5-6-19-12)11-3-1-10(15)2-4-11/h1-4,12H,5-9H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBFGVRXGJWPTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=CC=C(C=C2)Cl)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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